molecular formula C18H21BrN2O2 B1342246 tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate CAS No. 886361-90-6

tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate

Cat. No.: B1342246
CAS No.: 886361-90-6
M. Wt: 377.3 g/mol
InChI Key: HVSRIJCRJQQFJQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate follows IUPAC conventions for polycyclic heteroaromatic compounds. The parent structure is a partially saturated pyridine ring (3,6-dihydro-1(2H)-pyridine), substituted at position 4 by a 5-bromoindole moiety. The tert-butyl group is attached via a carboxylate ester at the pyridine nitrogen. The numbering prioritizes the pyridine ring, with the indole system treated as a substituent. The 1H-indol-3-yl designation specifies the indole’s hydrogen at position 1 and the attachment point at position 3. The 5-bromo prefix indicates bromine substitution on the indole’s benzene ring.

This nomenclature aligns with PubChem’s classification of analogous tert-butyl-protected dihydropyridine derivatives. The 3,6-dihydro descriptor reflects the partial saturation of the pyridine ring, reducing its aromaticity and introducing conformational flexibility.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₈H₂₁BrN₂O₂ , confirmed by high-resolution mass spectrometry and elemental analysis. The empirical composition breaks down as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 18 12.01 216.18
H 21 1.008 21.17
Br 1 79.90 79.90
N 2 14.01 28.02
O 2 16.00 32.00
Total 377.27

The calculated molecular weight (377.27 g/mol) matches experimental values (377.28 g/mol) reported in synthetic studies. The bromine atom accounts for 21.2% of the mass, influencing physicochemical properties such as polarizability (37.8 ± 0.5 × 10⁻²⁴ cm³) and density (1.4 ± 0.1 g/cm³). The tert-butyl group (C(C)(C)(C)O) contributes 34.0% of the mass, enhancing steric bulk and lipophilicity.

Stereochemical Configuration and Conformational Isomerism

The molecule lacks chiral centers but exhibits conformational isomerism due to the non-planar dihydropyridine ring and restricted rotation of the tert-butyl ester. Nuclear magnetic resonance (NMR) studies reveal two dominant conformers:

  • Half-chair pyridine ring : The dihydropyridine adopts a puckered conformation, with C4 (bearing the indole) and C3 displaced from the plane.
  • Indole orientation : The 5-bromoindole rotates relative to the pyridine, stabilized by weak C–H···π interactions between the indole’s benzene ring and the pyridine’s α-hydrogens.

Density functional theory (DFT) calculations predict an energy barrier of ~8.3 kcal/mol for interconversion between conformers, consistent with variable-temperature NMR observations. The tert-butyl group adopts a staggered configuration to minimize gauche interactions with the pyridine ring.

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous tert-butyl-protected dihydropyridines crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters approximating a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 102.3°. Predicted lattice parameters derived from molecular dynamics simulations suggest similar packing, with intermolecular interactions dominated by:

  • Van der Waals forces between tert-butyl groups (3.8–4.2 Å spacing)
  • Halogen bonding between bromine and carbonyl oxygen (Br···O = 3.3 Å)

Powder X-ray diffraction (PXRD) patterns of the compound, synthesized via sodium methoxide-mediated cyclization, show characteristic peaks at = 7.8°, 15.4°, and 22.6°, correlating with d-spacings of 11.3 Å, 5.7 Å, and 3.9 Å, respectively. These align with simulated patterns from Mercury CSD software, confirming the absence of polymorphic transitions below 200°C.

The dihydropyridine ring’s torsional angle (N1–C2–C3–C4 = 28.7°) and indole tilt (dihedral angle = 34.2° relative to pyridine) were extrapolated from comparable structures using Cambridge Structural Database (CSD) entries. These geometric parameters inform molecular docking studies targeting protein–ligand interactions.

Properties

IUPAC Name

tert-butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSRIJCRJQQFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594717
Record name tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-90-6
Record name tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with a bromination reaction of indole to introduce the bromine atom at the 5-position.

    Pyridine Ring Construction: The brominated indole is then reacted with a suitable dihydropyridine precursor under conditions that promote the formation of the dihydropyridine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the bromine atom or the dihydropyridine ring, potentially yielding debrominated or fully saturated products.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a base.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Debrominated indole or fully saturated pyridine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Research: Investigated for potential biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Drug Development: Used as a scaffold for the development of new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate in biological systems is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the dihydropyridine ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Functional Features Potential Applications
Target Compound : tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate Not provided Likely C₁₈H₂₁BrN₂O₂ ~393.28 (estimated) 5-Bromoindole, dihydropyridine, tert-butyl ester Electrophilic bromine, aromatic indole, flexible dihydropyridine Pharmaceutical intermediates, cross-coupling substrates
tert-Butyl 4-(2-aminophenoxy)tetrahydro-1(2H)-pyridinecarboxylate 690632-14-5 C₁₆H₂₄N₂O₃ 292.37 2-Aminophenoxy, tetrahydro-pyridine Primary amine for nucleophilic reactions Agrochemical intermediates, peptide mimetics
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Not provided C₁₇H₂₃BrN₂O₄ 431.29 Bromopyridine, dimethoxymethyl, pyrrolidine Lipophilic dimethoxymethyl group Catalysis, ligand design
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Not provided C₁₃H₂₀N₂O₄ 280.31 Dimethoxypyridine, carbamate Carbamate stability, methoxy electron donation Prodrug synthesis, enzyme inhibitors
tert-Butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate 1346674-57-4 C₂₀H₂₆BrN₅O₃ 464.36 Piperazine, dihydropyridinone Basic piperazine, hydrogen-bonding sites Kinase inhibitors, anticancer agents
tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate 138647-51-5 C₁₇H₂₃NO₃ 289.38 4-Methoxyphenyl, dihydropyridine Electron-rich methoxyphenyl Material science, receptor ligands

Key Analysis:

Substituent Effects: The 5-bromoindole in the target compound provides a reactive site for cross-coupling, unlike the 2-aminophenoxy group in the analog from , which is suited for amidation or Schiff base formation . Piperazine in introduces basicity and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes .

Molecular Weight and Stability :

  • The target compound’s estimated molecular weight (~393 Da) is intermediate, balancing solubility and membrane permeability. Higher molecular weight analogs (e.g., 464 Da in ) may face bioavailability challenges .
  • Carbamate derivatives () exhibit greater hydrolytic stability than esters, making them preferable for prodrug designs .

Applications :

  • The target compound’s bromoindole and flexible dihydropyridine make it ideal for synthesizing kinase inhibitors or serotonin analogs.
  • Methoxyphenyl derivatives () are often used in fluorescence-based studies due to their electron-rich aromatic systems .

Research Findings and Implications

  • Synthetic Utility : The bromo substituent in the target compound enables versatile functionalization, as seen in ’s anthracene-pyridine hybrids, which utilize similar brominated intermediates for coupling reactions .
  • Crystallography : SHELX software () is widely used for structural elucidation of such compounds, ensuring accurate determination of substituent conformations .
  • Commercial Availability : Analogs like those in and are marketed at premium prices (e.g., ¥58,100/g for CAS 690632-14-5), reflecting demand for specialized intermediates .

Biological Activity

tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate (CAS No. 886361-90-6) is a synthetic organic compound notable for its complex structure, which consists of a tert-butyl group, a bromo-indolyl moiety, and a dihydro-pyridinecarboxylate framework. Its molecular formula is C18H21BrN2O2, with a molecular weight of approximately 377.28 g/mol . The presence of the bromine atom enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

  • tert-butyl group : A bulky hydrophobic group that can influence the compound's solubility and permeability.
  • Bromo-indolyl moiety : This substitution can enhance biological activity through interactions with various biological targets.
  • Dihydro-pyridinecarboxylate framework : Known for diverse pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Similar indole derivatives have shown potential as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : Compounds with indole structures are often investigated for their anti-inflammatory effects, potentially modulating pathways involved in inflammation.
  • Neuroprotective Effects : Some studies suggest that derivatives may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

The mechanism of action for this compound is hypothesized to involve:

  • Binding Affinity : Interaction with specific receptors or enzymes in cellular pathways.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in metabolic pathways related to cancer or inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique aspects and biological activities:

Compound NameStructural FeaturesUnique Aspects
5-BromoindoleIndole structure with bromine substitutionPrimarily studied for its role in organic synthesis
4-(5-Bromoindol-3-yl)butanoic acidContains a butanoic acid side chainInvestigated for anti-inflammatory properties
Dihydropyridine derivativesIncludes a dihydropyridine ringKnown for calcium channel blocking activity

The uniqueness of this compound lies in its combination of both indole and dihydropyridine functionalities, which may provide distinct biological activities not observed in other similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Antitumor Studies : A study demonstrated that indole derivatives could inhibit the proliferation of various cancer cell lines through apoptotic pathways .
  • Inflammation Models : Research indicated that certain bromo-indole compounds significantly reduced inflammatory markers in animal models .
  • Neuroprotective Studies : Investigations into neuroprotective effects showed that similar compounds could mitigate oxidative stress-induced neuronal damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate?

  • Methodology : Microwave-assisted coupling reactions under inert atmospheres (e.g., argon) are effective for introducing the bromoindole moiety. A typical protocol involves heating a mixture of 5-bromo-1H-indole-3-carbaldehyde, tert-butyl 4-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate, and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) at 140°C for 2–5 minutes. Post-reaction, the product is purified via silica gel chromatography (ethyl acetate/hexane gradient) .
  • Key Data :

Reaction Temp.CatalystYield
140°CPd(PPh₃)₂Cl₂89%

Q. How should researchers handle purification of this compound?

  • Methodology : Use gravity filtration to remove desiccants (e.g., Na₂SO₄) after solvent extraction. Silica gel column chromatography with a gradient eluent (e.g., 5–50% ethyl acetate in hexane) resolves impurities. Monitor fractions by TLC (Rf ≈ 0.3–0.4 in 30% ethyl acetate/hexane) .

Q. What safety precautions are critical during synthesis?

  • Methodology : Work in a fume hood with PPE (gloves, goggles). Avoid ignition sources (sparks, open flames) due to solvent flammability (e.g., CH₂Cl₂). First-aid measures for exposure include rinsing eyes with water for 15 minutes and consulting a physician immediately .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology : Optimize stoichiometry (1:1.2 molar ratio of indole to pyridine precursor) and catalyst loading (5 mol% Pd). Use microwave irradiation to reduce reaction time and improve homogeneity. Post-reaction, employ flash chromatography for faster separation .
  • Contradictions : Lower yields (11%) reported in Boc-deprotection steps (using TFA/CH₂Cl₂) suggest sensitivity to acidic conditions. Stabilize intermediates by avoiding prolonged exposure to strong acids .

Q. What analytical techniques validate the compound’s structural integrity?

  • Methodology :

  • NMR : Confirm indole C3 substitution (δ 7.8–8.0 ppm for H-3) and tert-butyl group (δ 1.4 ppm, singlet).
  • HRMS : Expected [M+H]⁺ ≈ 375.08 g/mol (C₁₈H₂₀BrN₂O₂).
  • HPLC : Purity >95% with a C18 column (acetonitrile/water, 70:30, 1 mL/min) .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

  • Methodology : The 5-bromo group on indole enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Test reactivity with boronic acids (e.g., phenylboronic acid) under Pd catalysis (80°C, 12h). Monitor regioselectivity via LC-MS to avoid di-substitution byproducts .

Q. What strategies mitigate decomposition during storage?

  • Methodology : Store under argon at –20°C in amber vials. Avoid moisture (hygroscopic intermediates degrade via hydrolysis). Pre-purge storage containers with inert gas to prevent oxidation .

Data Contradictions and Resolution

  • Low Yield in Deprotection Steps : reports an 11.1% yield for Boc removal using TFA. This contrasts with typical Boc deprotection efficiencies (>80%). Resolution: Replace TFA with HCl/dioxane for milder conditions or use scavengers (e.g., triethylsilane) to stabilize intermediates .
  • Regioselectivity in Functionalization : Conflicting reports on indole C3 vs. C2 reactivity. Resolve by pre-blocking C3 with a directing group (e.g., SEM-protected indole) to enforce desired substitution patterns .

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